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Hernandulcin

Sweetener potency Natural sweetener Hernandulcin

Hernandulcin (CAS 95602-94-1) is a bisabolane-type sesquiterpene (molecular formula C15H24O2) originally isolated from the leaves and flowers of the herb Lippia dulcis Trev. (Verbenaceae).

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 95602-94-1
Cat. No. B018340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHernandulcin
CAS95602-94-1
Synonymshernandulcin; (4S)-1-Methyl-4α-[(S)-1-hydroxy-1,5-dimethyl-4-hexenyl]cyclohexene-3-one; (S)-3-Methyl-6β-[(S)-1-hydroxy-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one; (S)-6β-[(S)-1-Hydroxy-1,5-dimethyl-4-hexenyl]-3-methyl-2-cyclohexen-1-one
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O
InChIInChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1
InChIKeyHYQNKKAJVPMBDR-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hernandulcin (CAS 95602-94-1): A High-Potency Sesquiterpene Sweetener for Procurement Consideration


Hernandulcin (CAS 95602-94-1) is a bisabolane-type sesquiterpene (molecular formula C15H24O2) originally isolated from the leaves and flowers of the herb Lippia dulcis Trev. (Verbenaceae) [1]. It is a high-intensity sweetener, reported to be over 1000 times sweeter than sucrose by a human taste panel [2], and is non-calorigenic [3]. Its structure and stereochemistry have been fully characterized [1].

Hernandulcin in Procurement: Why Closely Related Analogs or Other Natural Sweeteners Cannot Be Interchanged


Generic substitution among high-intensity sweeteners is scientifically unsupportable. Hernandulcin's unique bisabolane sesquiterpene scaffold exhibits a strict structure-activity relationship (SAR); synthetic modification of key functional groups (C-1 carbonyl, C-1' hydroxyl, or C-4'/C-5' double bond) results in complete loss of sweetness [1]. This high structural stringency precludes the use of structural analogs. Furthermore, while other natural sweeteners like steviol glycosides (e.g., rebaudioside A) are widely used, their potencies, taste profiles, and natural abundance differ significantly from hernandulcin, making direct interchange in a formulation or research context invalid without quantitative re-calibration.

Hernandulcin (95602-94-1) Product-Specific Evidence for Scientific Selection


Sweetness Potency: Hernandulcin Exceeds Steviol Glycosides and Sucralose in Relative Sweetness to Sucrose

Hernandulcin exhibits a relative sweetness potency significantly higher than the widely used natural sweetener rebaudioside A and the artificial sweetener sucralose. A human taste panel determined hernandulcin to be >1000 times sweeter than sucrose [1]. In contrast, rebaudioside A is typically 200-300 times sweeter than sucrose [2], and sucralose's potency ranges from 400-700 times sucrose on a weight basis [3]. Therefore, hernandulcin is at least 3.3-fold more potent than rebaudioside A and 1.4-fold more potent than sucralose by this metric.

Sweetener potency Natural sweetener Hernandulcin

Structural Determinants of Sweetness: Hernandulcin's Activity Is Exquisitely Sensitive to Modification

The sweetness of hernandulcin is strictly dependent on the integrity of its bisabolane scaffold. A SAR study demonstrated that with the exception of the parent substance, none of the synthetically prepared derivatives (including modifications to the carbonyl, hydroxyl, and double bond moieties) proved to be sweet [1]. This contrasts with other sweetener classes (e.g., steviol glycosides) where structural modification can modulate, but not always eliminate, sweetness. The study proposes a three-point interaction with the putative sweet taste receptor (TAS1R2/TAS1R3), involving the C-1 carbonyl, C-1' hydroxyl, and the C-4'/C-5' double bond [1].

Structure-activity relationship Sweet taste receptor Hernandulcin

Natural Occurrence vs. Synthetic Alternatives: Hernandulcin's Sourcing Profile

Hernandulcin is a naturally occurring sesquiterpene found in Lippia dulcis, but its concentration is extremely low. Analysis of plant material from Mexico reported only trace amounts of hernandulcin (40 ppm wt/wt, dry weight) [1]. This contrasts sharply with the high yields of steviol glycosides from Stevia rebaudiana leaves, which can constitute up to 20% of the dry leaf weight. Consequently, commercial procurement of hernandulcin is likely to rely on chemical synthesis or advanced biotechnological production methods, such as the engineered hairy root cultures that have been shown to produce hernandulcin at 0.25 mg/g dry weight [2].

Natural product sourcing Plant secondary metabolite Hernandulcin

Preliminary Safety Profile: Hernandulcin's Low Acute Toxicity and Non-Mutagenicity

A preliminary safety evaluation demonstrated that hernandulcin exhibits low acute oral toxicity in mice, with an LD50 value in excess of 1 g/kg of body weight [1]. Furthermore, hernandulcin was found to be nonmutagenic in a forward mutation assay utilizing Salmonella typhimurium strain TM677 [1]. This profile compares favorably with some other natural high-intensity sweeteners, such as stevioside, which has shown potential for DNA damage in certain in vitro assays at high concentrations, although its overall safety is well-established [2].

Toxicology Safety assessment Hernandulcin

Cariogenicity Potential: Hernandulcin's Demonstrated Low-Cariogenic Property

Hernandulcin has been explicitly claimed as a low-cariogenic sweetening agent in a granted patent [1]. The patent describes the use of racemic (±)-hernandulcin in oral hygiene compositions, highlighting its potential to not cause tooth decay [1]. This property is a key advantage over cariogenic sugars like sucrose, and it positions hernandulcin alongside other non-cariogenic bulk sweeteners like xylitol or high-intensity sweeteners like sucralose. However, quantitative comparative data on hernandulcin's specific effect on Streptococcus mutans acid production is not provided in this source.

Oral health Non-cariogenic sweetener Hernandulcin

Comparative Gustatory Response: Hernandulcin's Potency Ranking in a Gerbil Model

In a comparative electrophysiological study using the gerbil chorda tympani nerve, hernandulcin's stimulatory potency was ranked against other terpenoid sweeteners. The order of potency, all more effective than sucrose, was: rebaudioside A = stevioside = periandrin III > hernandulcin > mogroside V > sucrose [1]. This positions hernandulcin as a potent but not the most potent stimulus in this specific in vivo model, providing a quantitative rank-order for its activity at the gustatory nerve level compared to direct chemical analogs and alternative natural sweeteners.

Sweet taste receptor In vivo model Hernandulcin

Hernandulcin (95602-94-1): Recommended Application Scenarios Based on Evidence


High-Potency Natural Sweetener Formulation

Formulators seeking a natural, non-caloric sweetener with a potency >1000x sucrose can evaluate hernandulcin. Its high relative sweetness (Section 3, Evidence Item 1) makes it suitable for applications where minimal bulk addition is desired, such as in concentrated liquid sweeteners or flavor systems. The procurement justification rests on its significantly higher potency compared to rebaudioside A and sucralose, potentially reducing the amount needed.

Structure-Activity Relationship (SAR) and Sweet Taste Receptor Research

Hernandulcin is a critical tool compound for investigating the sweet taste receptor (TAS1R2/TAS1R3). Its extreme structural sensitivity, where any modification abolishes sweetness (Section 3, Evidence Item 2), makes it an ideal probe for mapping the receptor's pharmacophore and understanding the molecular basis of sweet taste perception. Researchers can use it to validate computational docking models or to study the conformational changes required for receptor activation.

Development of Non-Cariogenic Oral Care Products

Based on its low-cariogenic property (Section 3, Evidence Item 5), hernandulcin is a candidate for inclusion in toothpaste, mouthwash, or other oral hygiene formulations. Its intense sweetness can improve product palatability without contributing to enamel demineralization. The procurement decision would be supported by its potential to replace cariogenic sweeteners while providing a clean, sweet taste.

Biotechnological Production and Metabolic Engineering Studies

Given hernandulcin's extremely low natural abundance (Section 3, Evidence Item 3), there is a strong research and commercial incentive to develop biotechnological production platforms. This compound serves as a target for metabolic engineering in microbial or plant cell culture systems. Procurement of high-purity hernandulcin is essential as an analytical standard for quantifying production yields and for validating biosynthetic pathway engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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